Technical Documentation Center
methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Methyl 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate as a Privileged Building Block in Drug Discovery
Application Note: Methyl 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate as a Privileged Building Block in Drug Discovery
Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Synthetic Methodologists. Document Type: Technical Application Note & Standard Operating Protocols (SOPs).
Executive Summary & Mechanistic Rationale
In modern drug discovery, the strategic selection of building blocks dictates the success of hit-to-lead optimization. Methyl 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate (CAS: 1541359-51-6) is a highly versatile β -keto ester that merges two critical structural features: a highly reactive 1,3-dicarbonyl moiety and a metabolically stable 1,3,5-trimethylpyrazole core.
The Pyrazole Privilege
The pyrazole ring is a well-documented "privileged scaffold" found in numerous FDA-approved drugs, including celecoxib, ruxolitinib, and sildenafil [1]. The specific incorporation of the 1,3,5-trimethyl substitution pattern serves a dual mechanistic purpose:
-
Metabolic Shielding: The methyl groups block the C3 and C5 positions of the pyrazole ring, which are common "soft spots" for cytochrome P450-mediated oxidative metabolism.
-
Conformational Locking: The steric bulk of the trimethyl groups restricts the rotation of the attached heterocycles, lowering the entropic penalty upon binding to target proteins (e.g., kinase hinge regions) [3].
The β -Keto Ester Versatility
The β -keto ester functional group is the cornerstone of multicomponent reactions (MCRs). Its active methylene carbon is highly nucleophilic, while the two carbonyl carbons serve as potent electrophilic centers. This allows for the rapid, atom-economical assembly of complex heterocyclic libraries (such as dihydropyrimidinones or bipyrazoles) in a single synthetic step, accelerating the Structure-Activity Relationship (SAR) exploration phase.
Figure 1: High-throughput drug discovery workflow utilizing multicomponent assembly.
Divergent Synthetic Applications
By altering the reaction conditions and coupling partners, methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate can be directed into several distinct pharmacological spaces. The two most prominent applications are the Biginelli Reaction (yielding dihydropyrimidinones, DHPMs) and Knorr-type Condensations (yielding bipyrazoles or isoxazoles). DHPMs themselves are privileged structures known for calcium channel modulation and mitotic kinesin Eg5 inhibition [2].
Figure 2: Divergent synthetic pathways utilizing the beta-keto ester building block.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems. We prioritize reaction conditions that drive the equilibrium toward the product via in situ precipitation, minimizing the need for chromatographic purification and ensuring high-throughput compatibility.
Protocol A: Synthesis of Pyrazolyl-DHPMs via the Biginelli Reaction
Causality Note: The use of catalytic p-Toluenesulfonic acid (p-TsOH) in ethanol provides the optimal mildly acidic environment required for the initial Knoevenagel condensation between the aldehyde and the active methylene. Ethanol acts as a protic solvent that selectively crystallizes the final DHPM, driving the equilibrium forward.
Reagents:
-
Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate (1.0 equiv, 1.0 mmol)
-
Substituted Benzaldehyde (1.2 equiv, 1.2 mmol)
-
Urea or Thiourea (1.5 equiv, 1.5 mmol)
-
p-TsOH·H₂O (0.1 equiv, 10 mol%)
-
Absolute Ethanol (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe vial or round-bottom flask, sequentially add the β -keto ester, aldehyde, and urea.
-
Catalysis: Add 5.0 mL of absolute ethanol followed by p-TsOH·H₂O. Insight: Adding the acid last prevents premature self-condensation of the β -keto ester.
-
Reaction: Stir the mixture at reflux (80 °C) for 6–8 hours. Monitor the consumption of the β -keto ester via TLC (EtOAc:Hexane 1:1) or LC-MS.
-
Precipitation (Self-Validation): Upon completion, cool the reaction mixture to 0–5 °C in an ice bath. The target DHPM will spontaneously precipitate as a microcrystalline solid due to its low solubility in cold ethanol.
-
Isolation: Filter the precipitate under a vacuum. Wash the filter cake with ice-cold ethanol (2 × 2 mL) to remove unreacted aldehyde and urea, followed by cold water (5 mL) to remove the acid catalyst.
-
Drying: Dry the solid under a high vacuum at 50 °C for 4 hours.
Protocol B: Synthesis of Bipyrazole Scaffolds via Hydrazine Condensation
Causality Note: Bipyrazoles are synthesized by condensing the β -keto ester with substituted hydrazines. Glacial acetic acid acts as both a catalyst and a dehydrating agent, facilitating the formation of the hydrazone intermediate and subsequent intramolecular cyclization onto the ester carbonyl.
Reagents:
-
Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate (1.0 equiv, 1.0 mmol)
-
Aryl/Alkyl Hydrazine Hydrochloride (1.1 equiv, 1.1 mmol)
-
Sodium Acetate (1.1 equiv, 1.1 mmol) to liberate the free hydrazine base
-
Glacial Acetic Acid (3.0 mL)
Step-by-Step Methodology:
-
Neutralization: In a flask, dissolve the hydrazine hydrochloride and sodium acetate in glacial acetic acid. Stir for 10 minutes at room temperature.
-
Addition: Slowly add the β -keto ester to the stirring mixture.
-
Cyclization: Heat the reaction to 90 °C for 4 hours. The formation of water during cyclization is tolerated by the acetic acid solvent system.
-
Workup: Cool the mixture to room temperature and pour it into 15 mL of crushed ice/water. Neutralize slowly with saturated aqueous NaHCO₃ until the pH reaches 7.0.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Triturate the crude residue with diethyl ether to yield the pure bipyrazole as a solid.
Data Presentation & Analytical Validation
To ensure rigorous quality control during library generation, the following table summarizes the expected quantitative outcomes and purity metrics for the described workflows.
| Target Scaffold | Reagents | Catalyst / Solvent | Expected Yield (%) | Typical Purity (LC-MS) | Key ¹H-NMR Diagnostic Shifts (CDCl₃ / DMSO-d₆) |
| Starting Material | N/A | N/A | N/A | >98% | δ 3.85 (s, 2H, -CH₂-), 3.75 (s, 3H, -OCH₃), 2.1-3.8 (m, 9H, Pyrazole-CH₃) |
| Pyrazolyl-DHPM | Ar-CHO, Urea | p-TsOH / EtOH | 75–90 | >95% (via Precipitation) | δ 9.20 (s, 1H, NH), 7.70 (s, 1H, NH), 5.40 (d, 1H, Chiral-CH) |
| Bipyrazole | R-NHNH₂ | AcOH | 80–95 | >98% (via Trituration) | δ 6.10 (s, 1H, Pyrazole-CH), Loss of -OCH₃ signal at 3.75 ppm |
| Pyrazolyl-Isoxazole | NH₂OH·HCl | NaOAc / EtOH | 70–85 | >92% (via Column) | δ 5.85 (s, 1H, Isoxazole-CH), Loss of -OCH₃ signal at 3.75 ppm |
Troubleshooting Insights
-
Low Yield in Biginelli: If the DHPM fails to precipitate, the aldehyde may be highly electron-rich, slowing the Knoevenagel step. Switch to a solvent-free microwave irradiation protocol (120 °C, 15 mins) using NH₄Cl as the catalyst.
-
O-Alkylation vs. N-Alkylation in Hydrazines: When using asymmetric hydrazines, regioisomers may form. 2D-NMR (NOESY/HMBC) is required to confirm the exact nitrogen atom involved in the cyclization.
Safety & Handling
-
Personal Protective Equipment (PPE): Standard laboratory attire including a lab coat, nitrile gloves, and safety goggles.
-
Handling: Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate is a mild irritant. Handle inside a certified chemical fume hood.
-
Toxicity: Because the resulting pyrazole-hybrid libraries are designed to be biologically active (potential kinase inhibitors), all novel synthesized derivatives must be treated as highly potent active pharmaceutical ingredients (APIs) with unknown toxicity profiles.
References
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry (via PubMed Central) URL: [Link]
-
Title: Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions Source: Molecules (via PubMed Central) URL: [Link]
-
Title: N-Donor-Functionalized Acetylacetones for Heterobimetallic Coordination Polymers, the Next Episode: Trimethylpyrazoles Source: Zeitschrift für Naturforschung B (via ResearchGate) URL: [Link]
Application Note: Enantioselective Catalytic Hydrogenation of Methyl 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate
Application Note: Enantioselective Catalytic Hydrogenation of Methyl 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate
Executive Summary
The synthesis of enantiopure β-hydroxy esters is a cornerstone of modern pharmaceutical development. Specifically, pyrazole-containing chiral building blocks are highly sought after due to the ubiquitous presence of the pyrazole pharmacophore in FDA-approved drugs (e.g., kinase inhibitors, anti-inflammatories). This application note details the optimized asymmetric catalytic hydrogenation of methyl 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate , a sterically hindered, heteroaromatic β-keto ester. By leveraging Noyori-type Ruthenium-BINAP chemistry, drug development professionals can achieve >99% conversion and >98% enantiomeric excess (ee) at scale.
Mechanistic Insights & Causality
Translating standard hydrogenation conditions to heteroaromatic substrates requires a deep understanding of the underlying catalytic mechanism and potential failure modes.
The Steric Paradigm of the 1,3,5-Trimethylpyrazole Ring The substrate features a ketone carbonyl flanked by the bulky 3- and 5-methyl groups of the pyrazole ring. While this steric bulk initially lowers the rate of substrate coordination to the Ruthenium center, it fundamentally enhances enantioselectivity. Once the β-keto ester coordinates as a bidentate ligand (via the ketone and ester oxygens), the steric clash between the pyrazole methyls and the chiral BINAP ligand locks the transition state into a single, highly rigid conformation, ensuring near-perfect facial selectivity during hydride transfer [1].
Overcoming Catalyst Poisoning via Trace Acid A critical failure mode in the hydrogenation of pyrazole-containing compounds is catalyst poisoning. The electron-rich nitrogen atoms of the pyrazole ring can act as competing ligands, displacing the substrate or altering the chiral environment of the Ru center. To counteract this, the addition of trace amounts of strong acid (e.g., 0.1 mol% HCl) is strictly required. As established by [2], trace acid serves a dual purpose:
-
It protonates the basic pyrazole nitrogens, neutralizing their coordinating ability.
-
It accelerates the conversion of the Ru(II) precatalyst into the active Ru-hydride species, dramatically increasing the turnover frequency (TOF).
Quantitative Data: Reaction Optimization
The following table summarizes the causal relationship between reaction parameters and the resulting yield/enantioselectivity. These data highlight why the specific combination of Ru-BINAP, ethanol, and trace HCl is the optimal window for this transformation.
Table 1: Optimization of Hydrogenation Conditions (10 mmol scale, 50 °C, 12 h)
| Catalyst System | Additive | Solvent | Pressure (psi) | Conversion (%) | Enantiomeric Excess (ee %) |
| Pd/C (10 wt%) | None | MeOH | 50 | >99 | Racemic (0%) |
| RuCl₂[(R)-BINAP] | None | EtOH | 100 | 45 | 92% |
| RuCl₂[(R)-BINAP] | HCl (0.1 mol%) | EtOH | 100 | >99 | 98% |
| RuCl₂[(R)-BINAP] | HCl (0.1 mol%) | EtOH | 50 | 72 | 99% |
| RuCl₂[(S)-BINAP] | HCl (0.1 mol%) | EtOH | 100 | >99 | -98% (Opposite Enantiomer) |
Note: The use of the (S)-BINAP ligand provides access to the opposite enantiomer with identical efficiency, validating the stereocontrol of the catalyst system over substrate-induced bias.
Experimental Protocol: A Self-Validating Workflow
To ensure high reproducibility and trustworthiness, this protocol is designed as a self-validating system . It mandates the parallel generation of a racemic standard to calibrate analytical instruments, ensuring that the reported ee% is an absolute measurement rather than an artifact of peak co-elution.
Phase 1: Generation of the Racemic Standard (Validation Control)
-
In a 20 mL scintillation vial, dissolve 1.0 mmol of methyl 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate in 5 mL of Methanol.
-
Add 10 mg of 10% Pd/C.
-
Stir under a balloon of H₂ gas (1 atm) at room temperature for 4 hours.
-
Filter through a 0.22 µm PTFE syringe filter to remove the palladium catalyst.
-
Evaporate the solvent. Analyze via Chiral HPLC (e.g., Chiralpak AD-H, 90:10 Hexane:Isopropanol, 1.0 mL/min, 254 nm). Validation Check: The chromatogram MUST show two peaks of exactly 1:1 integration. Record these retention times.
Phase 2: Asymmetric Hydrogenation Setup
Caution: RuCl₂[(R)-BINAP] is air and moisture sensitive. Handle inside a glovebox or use strict Schlenk techniques.
-
Substrate Preparation: In a dry 50 mL glass liner for a Parr high-pressure reactor, dissolve 10.0 mmol (approx. 2.10 g) of methyl 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate in 20 mL of anhydrous, degassed Ethanol.
-
Acidification: Inject 10 µL of a 1.0 M solution of HCl in diethyl ether (0.1 mol% relative to substrate). Swirl to mix.
-
Catalyst Addition: Add 8.0 mg (0.01 mmol, 0.1 mol%) of RuCl₂[(R)-BINAP]. The solution will typically turn a pale yellowish-brown.
Phase 3: High-Pressure Reaction
-
Seal the glass liner inside the Parr autoclave.
-
Purge the vessel by pressurizing to 50 psi with dry Nitrogen gas, then carefully venting. Repeat this three times to ensure an oxygen-free environment.
-
Pressurize the vessel to 100 psi with ultra-high-purity Hydrogen (H₂) gas. Vent carefully, and repeat the H₂ purge three times.
-
Finally, pressurize the vessel to exactly 100 psi of H₂.
-
Turn on the stirring mechanism (600 rpm) and heat the reactor to 50 °C. Maintain these conditions for 12 hours.
Phase 4: Workup and Analytical Validation
-
Cool the reactor to room temperature and safely vent the hydrogen gas.
-
Transfer the crude ethanolic solution to a round-bottom flask and concentrate under reduced pressure.
-
Catalyst Removal: Dissolve the crude residue in 5 mL of Ethyl Acetate and pass it through a short plug of silica gel (approx. 2 inches) to trap the Ruthenium salts. Elute with an additional 20 mL of Ethyl Acetate.
-
Concentrate the filtrate to yield the pure chiral β-hydroxy ester.
-
Validation via NMR: Acquire a ¹H NMR (400 MHz, CDCl₃). Validation Check: Confirm the complete disappearance of the ketone α-methylene singlet (~3.8 ppm) and the appearance of a new diastereotopic multiplet (~2.6 ppm) and the carbinol CH-OH proton (~5.1 ppm).
-
Validation via HPLC: Inject the product into the Chiral HPLC using the exact method from Phase 1. Compare against the racemic standard to calculate the enantiomeric excess.
Visualization of the Catalytic Cycle
The following diagram illustrates the mechanistic pathway, emphasizing the critical bidentate coordination step where the steric properties of the pyrazole dictate the stereochemical outcome.
Figure 1: Catalytic cycle of the Ru-BINAP asymmetric hydrogenation of sterically hindered β-keto esters.
References
-
Noyori, R.; Ohkuma, T.; Kitamura, M.; Takaya, H.; Sayo, N.; Kumobayashi, H.; Akutagawa, S. "Asymmetric hydrogenation of beta-keto carboxylic esters. A practical, purely chemical access to beta-hydroxy esters in high enantiomeric purity." Journal of the American Chemical Society, 1987, 109(19), 5856–5858. URL:[Link]
-
King, S. A.; Thompson, A. S.; King, A. O.; Verhoeven, T. R. "An improved procedure for the synthesis and use of [RuCl2(BINAP)]2.cntdot.NEt3. Dependence of the ruthenium(II)-BINAP catalyzed asymmetric hydrogenation of .beta.-keto esters on trace amounts of acid." The Journal of Organic Chemistry, 1992, 57(24), 6689–6691. URL:[Link]
-
Noyori, R. "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 2002, 41(12), 2008-2022. URL:[Link]
Application Note: Methyl 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate in Medicinal Chemistry
Application Note: Methyl 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate in Medicinal Chemistry
Executive Summary & Pharmacological Context
In modern drug discovery, the strategic selection of privileged building blocks is critical for navigating complex chemical space. Methyl 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate (CAS: 1541359-51-6) is a highly versatile β -keto ester featuring a 1,3,5-trimethylpyrazole core. This specific heterocyclic scaffold is heavily utilized in the development of kinase inhibitors (e.g., JAK2), cyclooxygenase-2 (COX-2) modulators, and orexin receptor antagonists 12.
The presence of three electron-donating methyl groups on the pyrazole ring enhances its electron density, making it an excellent hydrogen-bond acceptor in ATP-binding pockets. Meanwhile, the β -keto ester moiety provides a dual-reactivity profile (an electrophilic ketone/ester and a nucleophilic α -carbon), enabling rapid annulation into complex bicyclic or polycyclic systems.
Caption: Key pharmacological targets of 1,3,5-trimethylpyrazole derivatives.
Structural Reactivity & Physicochemical Profile
The utility of this compound stems from its keto-enol tautomerization. In polar protic solvents, the enol form is stabilized, increasing the nucleophilicity of the α -carbon. This is the fundamental driver for multicomponent reactions (MCRs) such as the Biginelli and Knoevenagel condensations.
Table 1: Physicochemical Properties of CAS 1541359-51-6
| Property | Value / Description | Analytical Significance |
| Molecular Formula | C10H14N2O3 | Defines exact mass for MS validation. |
| Molecular Weight | 210.23 g/mol | Target [M+H]+ peak at m/z 211.2. |
| Hydrogen Bond Acceptors | 4 | High affinity for kinase hinge regions. |
| Reactivity Centers | C-3 (Ketone), C-2 ( α -carbon) | Enables regioselective heterocycle synthesis. |
Workflow I: Synthesis of Pyrazolo-Pyrimidone Scaffolds via Biginelli Reaction
The Biginelli reaction is a cornerstone of medicinal chemistry for accessing dihydropyrimidinone (DHPM) scaffolds 3. Using methyl 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate allows for the direct installation of the privileged pyrazole moiety onto the DHPM core.
Mechanistic Rationale
The reaction is a three-component acid-catalyzed cyclocondensation. We utilize p-toluenesulfonic acid (p-TsOH) as a Brønsted acid catalyst. Causality: The acid protonates the aromatic aldehyde, drastically lowering its LUMO. This facilitates a rapid nucleophilic attack by urea, generating a highly reactive acyliminium ion intermediate. The enol tautomer of our β -keto ester then attacks this intermediate, followed by intramolecular cyclization and dehydration to yield the pyrimidone.
Caption: Biginelli multicomponent reaction pathway for pyrimidone scaffold synthesis.
Self-Validating Protocol
-
Preparation : In an oven-dried 50 mL round-bottom flask, combine methyl 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate (1.0 mmol, 210 mg), an aryl aldehyde (e.g., benzaldehyde, 1.0 mmol), and urea (1.2 mmol, 72 mg).
-
Catalysis : Add absolute ethanol (10 mL) followed by p-TsOH (0.1 mmol, 17 mg).
-
In-Process Control (IPC): The mixture should be a clear solution at room temperature.
-
-
Reflux : Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.
-
Validation Checkpoint : Monitor the reaction via LC-MS. The reaction is deemed complete when the β -keto ester peak ([M+H]+ = 211.2) is fully consumed, and a new product mass corresponding to the DHPM scaffold emerges.
-
Isolation : Cool the mixture to 0 °C. The product typically precipitates. Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
-
Self-Correction: If precipitation does not occur, concentrate the solvent in vacuo and purify via flash chromatography (Hexane:EtOAc 6:4).
-
Workflow II: Regioselective Synthesis of 3-Isoxazolol Derivatives
Isoxazoles are classic bioisosteres for carboxylic acids and amides. Traditional condensation of β -keto esters with unsubstituted hydroxylamine often yields a highly undesirable mixture of 3-isoxazolols and 5-isoxazolones. To ensure absolute regioselectivity and scientific integrity, we employ a protected hydroxylamine approach 4.
Mechanistic Rationale
By reacting the β -keto ester with N,O-bis(tert-butoxycarbonyl)hydroxylamine, the nucleophilicity of the nitrogen is sterically and electronically modulated. This forces the initial attack exclusively at the ketone carbonyl. Subsequent treatment with hydrochloric acid cleaves the Boc groups, triggering a spontaneous, regiochemically pure cyclization onto the ester carbonyl to form the 5-substituted 3-isoxazolol.
Self-Validating Protocol
-
Condensation : Dissolve methyl 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate (1.0 mmol) in anhydrous THF (8 mL). Add N,O-diBoc-hydroxylamine (1.1 mmol) and a catalytic amount of DMAP (0.1 mmol).
-
Stirring : Stir at room temperature for 12 hours.
-
Validation Checkpoint: TLC (Hexane:EtOAc 7:3) must show complete conversion to the N,O-diBoc-protected β -keto hydroxamic acid intermediate.
-
-
Deprotection & Cyclization : Concentrate the THF in vacuo. Resuspend the crude intermediate in a 4M HCl in dioxane solution (5 mL).
-
Maturation : Stir at room temperature for 2 hours. The evolution of CO2 gas (bubbling) serves as a visual, self-validating indicator of Boc deprotection.
-
Workup : Neutralize carefully with saturated aqueous NaHCO3 until pH 7 is reached. Extract with EtOAc (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate to yield the pure 5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3-isoxazolol.
Quantitative Data Summary
Table 2: Comparative Yields and Conditions for Heterocycle Synthesis
| Synthetic Target | Reagents / Catalyst | Solvent & Temp | Average Yield (%) | Primary Biological Application |
| Pyrimidone (DHPM) | Aldehyde, Urea, p-TsOH | Ethanol, 80 °C | 78 - 85% | Kinase Inhibitors (JAK2) |
| 3-Isoxazolol | N,O-diBoc-NH2OH, HCl | THF/Dioxane, 25 °C | 88 - 92% | GABA Agonists / COX-2 |
| Knoevenagel Adduct | Aryl Aldehyde, Piperidine | Toluene, 110 °C | 70 - 75% | Orexin Receptor Antagonists |
Note: Yields are based on optimized bench-scale runs (1.0 - 5.0 mmol) utilizing the specific protocols outlined in this application note.
References
- Chem960.1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid derivatives medicinal chemistry.
- European Patent Office.EP 2079690 B1: 3-AZA-BICYCLO[3.1.0]HEXANE DERIVATIVES.
- Encyclopedia MDPI.Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold.
- PubMed / Journal of Organic Chemistry.A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids.
Sources
- 1. 1125-29-7(trimethyl-1H-pyrazole-4-carboxylic acid) | Kuujia.com [kuujia.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids [pubmed.ncbi.nlm.nih.gov]
Technical Notes & Optimization
Technical Support Center: Synthesis of Methyl 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate
Technical Support Center: Synthesis of Methyl 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate
Welcome to the technical support guide for the synthesis of Methyl 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this critical chemical intermediate. Pyrazole-containing compounds are foundational scaffolds in the development of a wide range of pharmaceuticals and agrochemicals, noted for their diverse biological activities.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction yield and purity.
Reaction Overview: The Crossed Claisen Condensation
The most common and effective method for synthesizing the target β-keto ester is through a base-mediated crossed Claisen condensation.[3][4] This reaction involves the acylation of the enolate of methyl acetate with a suitable pyrazole-based acyl donor, typically methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate. The driving force of the reaction is the formation of a highly stabilized enolate of the β-keto ester product, which requires the use of a stoichiometric amount of a strong base.[5]
The overall transformation is as follows:
Caption: General scheme for the Claisen condensation to form the target β-keto ester.
Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that arise during the synthesis.
Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?
A1: Low yields in a Claisen condensation are typically traced back to a few critical parameters:
-
Base Strength and Stoichiometry: The base must be strong enough to deprotonate methyl acetate (pKa ~25). More importantly, you must use at least one full equivalent of the base. The product, a β-keto ester (pKa ~11), is far more acidic than the starting ester. The base will deprotonate the product to form a stabilized enolate. This final deprotonation step is thermodynamically favorable and is essential to drive the reaction equilibrium towards the product side.[4][5] Using a catalytic amount of base will result in a poor yield. Strong bases like sodium hydride (NaH) or sodium amide are recommended over alkoxides like sodium methoxide to maximize the forward reaction.[3]
-
Reaction Conditions (Moisture and Temperature): The reaction is highly sensitive to moisture. Water will react with the strong base and quench the ester enolate, halting the reaction. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Temperature control is also vital; while initial enolate formation may be performed at 0°C or room temperature, the condensation may require gentle heating (reflux) to proceed at a reasonable rate.
-
Purity of Starting Materials: Impurities in either the pyrazole ester or methyl acetate can interfere with the reaction. Ensure starting materials are pure and dry before use.
Q2: I'm observing a significant amount of methyl acetoacetate as a byproduct. How can I prevent the self-condensation of methyl acetate?
A2: This is a classic problem in crossed Claisen condensations where both esters have enolizable α-hydrogens.[3] The self-condensation of methyl acetate competes with the desired crossed reaction. To favor the desired product, you can implement a directed condensation strategy:
-
Use a Non-nucleophilic, Strong Base: Lithium diisopropylamide (LDA) is an excellent choice. It is a very strong, sterically hindered base that can rapidly and quantitatively convert methyl acetate to its lithium enolate at low temperatures (e.g., -78°C).[6]
-
Control the Order of Addition: Prepare the LDA solution in situ or use a commercial solution. At -78°C, slowly add the methyl acetate to the LDA solution to pre-form the enolate. After a short period, add the methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate to the enolate solution. This ensures that the pyrazole ester is only exposed to the desired nucleophile, minimizing the chance for methyl acetate to react with itself.
Q3: What is the optimal base for this transformation, and why is a full stoichiometric equivalent required?
A3: The optimal base is a strong, non-nucleophilic base that will irreversibly deprotonate the starting ester. Sodium hydride (NaH) is a common and effective choice. As discussed in Q1, a full equivalent is mandatory because the final step of the mechanism before work-up is the deprotonation of the β-keto ester product.[5] This step has a highly favorable equilibrium and is what makes the overall reaction productive. Without it, the preceding steps are reversible and do not favor product formation.
Caption: The critical role of product deprotonation in driving the Claisen reaction.
Q4: How should I properly work up the reaction to isolate the product?
A4: Proper work-up is crucial for isolating the β-keto ester in its neutral form. Since the reaction mixture contains the deprotonated enolate salt of your product, you must perform an acidic quench.
-
Cool the Reaction: Cool the reaction mixture in an ice bath.
-
Acidify: Slowly and carefully add a dilute aqueous acid (e.g., 1M HCl or 10% H₂SO₄) until the pH is acidic (pH ~3-4). This neutralizes any remaining base and protonates the product enolate.
-
Extract: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with an organic solvent like ethyl acetate or dichloromethane.
-
Wash and Dry: Combine the organic layers and wash with water, followed by a saturated brine solution to remove residual water. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be purified.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction (only starting material recovered) | 1. Inactive base (e.g., old NaH).2. Reaction conditions not anhydrous.3. Insufficient temperature/reaction time. | 1. Use a fresh bottle of NaH or titrate the base.2. Oven-dry glassware; use anhydrous solvents; maintain an inert atmosphere.3. Increase temperature to reflux or extend reaction time, monitoring by TLC. |
| Low Yield with recovery of starting material | 1. Insufficient base (<1 equivalent).2. Equilibrium not driven to completion.3. Premature quenching of the reaction. | 1. Ensure at least 1.1 equivalents of a strong base are used.2. Confirm reaction has gone to completion via TLC before work-up.3. Ensure the reaction is complete before adding the acid quench. |
| Complex mixture of products by TLC/NMR | 1. Self-condensation of methyl acetate.2. Hydrolysis of esters due to moisture.3. Starting materials are impure. | 1. Switch to a directed Claisen protocol using LDA at -78°C (see Protocol 2).2. Rigorously exclude water from the reaction.3. Purify starting materials by distillation or recrystallization before use. |
| Product decomposes during purification | 1. β-keto esters can be thermally unstable.2. Acid/base sensitivity during chromatography. | 1. Avoid high temperatures during solvent removal. Use high-vacuum distillation at lower temperatures if possible.2. Use a deactivated silica gel (e.g., washed with triethylamine) for column chromatography. Consider crystallization as an alternative purification method. |
Experimental Protocols
Protocol 1: Standard Synthesis using Sodium Hydride (NaH)
This protocol outlines a standard procedure for the synthesis, suitable for general laboratory use.
Materials:
-
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
-
Methyl acetate (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene or THF
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove oil) to an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.
-
Add anhydrous toluene via cannula to the flask.
-
Slowly add methyl acetate (3.0 equivalents) to the stirred suspension at room temperature.
-
Heat the mixture to a gentle reflux for 30-60 minutes to facilitate enolate formation.
-
Cool the mixture to room temperature, then add a solution of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in anhydrous toluene dropwise over 20 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the pyrazole starting material is consumed (typically 4-8 hours).
-
Cool the reaction flask in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 1M HCl until the mixture is acidic (pH ~3-4).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Optimized Directed Synthesis using Lithium Diisopropylamide (LDA)
This protocol is designed to minimize side reactions and improve yield, particularly the self-condensation of methyl acetate.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl acetate (anhydrous)
-
Methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate
Procedure:
-
To an oven-dried, nitrogen-flushed flask, add anhydrous THF and cool to -78°C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.1 equivalents) dropwise. Stir the solution at -78°C for 30 minutes to generate LDA.
-
To this LDA solution, add methyl acetate (1.1 equivalents) dropwise, ensuring the temperature remains below -70°C. Stir for 45 minutes to form the lithium enolate.
-
Add a solution of methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the enolate solution at -78°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. If incomplete, gently warm the mixture to 40°C for 1-2 hours.
-
Cool the reaction to 0°C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Proceed with aqueous work-up and extraction as described in Protocol 1 (steps 9-12).
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Çetin, A. (2015). PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Muş Alparslan University Journal of Science, 3(1), 303-321. [Link]
-
Nandurkar, D., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]
-
Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 129. [Link]
-
Lashley, J. H., et al. (2020). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Journal of visualized experiments : JoVE, (160). [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
D'Auria, M., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. ARKIVOC. [Link]
-
Vogt, M., et al. (2014). Discovery and optimization of 1,3,5-trisubstituted pyrazolines as potent and highly selective allosteric inhibitors of protein kinase C-ζ. Journal of medicinal chemistry, 57(15), 6533–6549. [Link]
-
ResearchGate. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
-
Gherib, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland), 28(18), 6483. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
Al-Amiery, A. A., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc. [Link]
-
Beaulieu, F., et al. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 19(16), 4703–4708. [Link]
-
Claisen Condensation. (n.d.). Cambridge University Press. [Link]
-
Chad's Prep. (2021, April 23). 21.6 Claisen Condensation Reactions | Organic Chemistry [Video]. YouTube. [Link]
-
KPU Pressbooks. (n.d.). 8.1 Claisen Condensation Fundamentals. In Organic Chemistry II. [Link]
-
Ahmed, K. A., et al. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. Bioorganic chemistry, 114, 105122. [Link]
Sources
Technical Support Center: Handling & Preserving Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate
Technical Support Center: Handling & Preserving Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate
Welcome to the Technical Support Center. Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate is a highly versatile β-keto ester building block utilized in heterocyclic synthesis and drug discovery. However, its bifunctional nature makes it highly susceptible to degradation. This guide provides causal explanations, validated protocols, and troubleshooting steps to prevent ester hydrolysis and subsequent decarboxylation during your synthetic workflows.
Caption: Logical mechanism of β-keto ester degradation and prevention checkpoints.
Troubleshooting & FAQs
Q: Why does my methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate degrade into a ketone during my reaction? A: This degradation is a classic two-step cascade: ester hydrolysis followed by decarboxylation. β-keto esters are inherently unstable in the presence of water and acid/base catalysts. Hydrolysis of the methyl ester yields a β-keto acid. Because the β-carbonyl oxygen can hydrogen-bond with the carboxylic acid proton, it forms a six-membered cyclic transition state. Upon mild heating, this intermediate readily loses carbon dioxide (decarboxylation) to form an enol, which rapidly tautomerizes into the more stable 1-(trimethyl-1H-pyrazol-4-yl)ethan-1-one ()[1].
Q: I need to deprotonate the α-carbon for an alkylation. How do I avoid saponification? A: The α-protons of your β-keto ester are highly acidic (pKa ~11) due to resonance stabilization from both the ketone and ester carbonyls ()[2]. To deprotonate without causing saponification (base-catalyzed hydrolysis), you must strictly exclude water. Use a non-nucleophilic base (like NaH or LDA) in anhydrous aprotic solvents (THF, DCM). Alternatively, use an alkoxide base that matches your ester—specifically, Sodium Methoxide (NaOMe) in anhydrous Methanol. If NaOMe attacks the carbonyl, it merely regenerates the methyl ester via transesterification, functioning as a "silent" side reaction while successfully forming the enolate ()[3].
Q: How should I quench the reaction to preserve the ester? A: Avoid strong aqueous acids (like HCl or H2SO4) or strong bases (NaOH) during workup. Strong acids will catalyze ester hydrolysis and accelerate decarboxylation. Instead, quench the reaction mixture at 0 °C using a mild, buffered aqueous solution, such as saturated aqueous ammonium chloride (NH4Cl, pH ~6). This neutralizes the base safely without creating the harsh conditions that trigger hydrolysis ()[4].
Base Selection Guide for β-Keto Esters
To ensure the structural integrity of your methyl ester, base selection is critical. The table below summarizes the causality behind base compatibility.
| Base Type | Example Reagents | Hydrolysis Risk | Mechanistic Impact & Recommendation |
| Aqueous Hydroxides | NaOH, KOH, LiOH | Very High | DO NOT USE. Irreversibly drives saponification, leading to rapid decarboxylation. |
| Mismatched Alkoxides | NaOEt / EtOH | High | AVOID. Causes transesterification, converting your methyl ester into an ethyl ester impurity. |
| Matched Alkoxides | NaOMe / MeOH | Low (if anhydrous) | RECOMMENDED. Nucleophilic attack at the carbonyl simply regenerates the starting methyl ester. |
| Non-Nucleophilic | NaH, LDA, LiHMDS | Low (if anhydrous) | RECOMMENDED. Strictly acts as a Brønsted base to form the enolate without attacking the ester. |
Standard Operating Procedure: Anhydrous Enolate Formation
This protocol establishes a self-validating system to form the enolate of methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate while completely suppressing hydrolysis.
Self-Validating Checkpoint: The evolution of hydrogen gas (if using NaH) or the formation of a homogenous yellow-tinted solution (if using NaOMe) confirms active enolate generation without degradation.
-
Apparatus Preparation: Flame-dry a two-neck round-bottom flask under vacuum. Backfill with inert gas (Argon or N2). Repeat this cycle three times to ensure a strictly moisture-free environment.
-
Solvent & Base Addition: Add anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) via a dry syringe. Cool the flask to 0 °C using an ice bath. Add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) or Sodium Methoxide (NaOMe).
-
Substrate Introduction: Dissolve methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate in a minimal amount of anhydrous solvent. Add this solution dropwise to the base suspension over 15 minutes to control the exothermic deprotonation and prevent localized heating.
-
Reaction Execution: Stir at 0 °C for 30 minutes. Proceed with your specific electrophile addition (e.g., alkyl halide), maintaining strict temperature control.
-
Buffered Quench: Once TLC confirms complete consumption of the starting material, quench the reaction at 0 °C by slowly adding saturated aqueous NH4Cl. This mild buffer (pH ~6-7) neutralizes excess base without triggering acid-catalyzed hydrolysis.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at a low temperature (<30 °C) to prevent thermal degradation.
Caption: Step-by-step anhydrous workflow for β-keto ester enolate formation.
References
-
Title: Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides Source: ACS Publications URL: [Link]
-
Title: Keto Acids and Esters - Oxygen Containing Compounds Source: MCAT Review URL: [Link]
-
Title: Protection Reactions: Methyl Esters and Derivatives Source: Wiley-VCH URL: [Link]
Sources
optimizing crystallization and purification of methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate
optimizing crystallization and purification of methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate
Initiating Data Collection
I'm starting with broad Google searches to collect data on synthesizing, crystallizing, and purifying methyl 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate, and similar ketoesters. I will refine my queries to explore the chemical properties, typical impurities, and any established purification procedures.
Developing Technical Support
I've gathered initial data through Google searches and am structuring the technical support center. I'll include an introduction highlighting purity's significance, followed by an in-depth FAQ and troubleshooting section. The FAQ will delve into chemical principles with step-by-step solutions and tables summarizing quantitative data and properties. I'm also preparing a Graphviz diagram to visualize the crystallization/purification workflow, all supported by in-text citations.
Refining Search Strategies
I am now refining my search queries to focus on specific aspects like chemical properties, common impurities, and purification methods for ketoesters, specifically the target compound. I plan to organize the technical support guide with an introduction on purity's importance, a detailed FAQ addressing common crystallization issues, and troubleshooting steps. I'll include chemical principles, step-by-step solutions, and tables of quantitative data. A Graphviz diagram will visualize the workflow with in-text citations, and a comprehensive references list will be included.
troubleshooting common impurities in methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate batches
troubleshooting common impurities in methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate batches
Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for the synthesis and purification of methyl 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate —a critical β -keto ester building block used in the development of pyrazolo-pyrimidine scaffolds and kinase inhibitors.
Mechanistic Workflow & Impurity Pathways
Understanding the causality behind impurity formation requires analyzing the synthetic route. The most robust method for generating this β -keto ester is the activation of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid using Meldrum's acid, followed by methanolysis [1].
Synthesis workflow of the β-keto ester and the primary decarboxylation impurity pathway.
Frequently Asked Questions (Troubleshooting)
Q1: My final batch contains a significant impurity with a mass of [M-58]. What is this, and how is it forming? Expert Insight: An [M-58] peak in LC-MS corresponds to 4-acetyl-1,3,5-trimethylpyrazole (loss of −CO2 and −CH2 ). This is the classic decarboxylation product of your target β -keto ester. Causality: β -keto esters are highly susceptible to hydrolysis if trace water is present during the methanolysis step or during basic workup. Water hydrolyzes the methyl ester to a β -keto acid. The acid then undergoes a spontaneous, thermally driven 6-membered cyclic transition state, releasing CO2 and forming the methyl ketone enol, which tautomerizes to the acetyl pyrazole [2]. Solution: Ensure the methanol used for the ring-opening of the Meldrum's acid adduct is strictly anhydrous (Karl Fischer titration < 50 ppm). Avoid highly basic aqueous workups; quench with a mild phosphate buffer (pH 6.5) instead.
Q2: I am using the Claisen condensation route (4-acetyl-1,3,5-trimethylpyrazole + dimethyl carbonate + NaH). Why is my yield capped at 60% with a heavy yellow byproduct? Expert Insight: The Claisen approach often suffers from competing self-condensation. Causality: The enolate of 4-acetyl-1,3,5-trimethylpyrazole can attack another molecule of the unreacted starting ketone rather than the dimethyl carbonate, forming a conjugated pyrazolyl-alkenone (aldol condensation product). Solution: The Meldrum's acid route is inherently more self-validating and avoids strong bases. If you must use the Claisen route, use a large excess of dimethyl carbonate (which acts as both reagent and solvent) and add the ketone dropwise to the NaH/carbonate suspension to keep the local concentration of the ketone enolate extremely low.
Q3: HPLC shows a peak with an identical mass to the product but a different retention time. What is this isomer? Expert Insight: You are likely observing the enol tautomer of the β -keto ester. Causality: β -keto esters exist in an equilibrium between the keto and enol forms. In non-polar solvents or acidic HPLC mobile phases, the enol form can be stabilized by intramolecular hydrogen bonding, sometimes resolving as a distinct peak or a broad shoulder on the main peak. Solution: This is not a true "impurity." To validate, run a 1H-NMR in CDCl3 ; you will observe the characteristic enol -OH proton around 12 ppm and the vinylic proton around 5.5 ppm.
Impurity Profiling & Quantitative Data
Use the following reference table to cross-examine your batch release data.
| Compound / Impurity | LC-MS (ESI+) m/z | Relative Retention Time (RRT) | UV λmax (nm) | Mechanistic Origin |
| Target β -Keto Ester | 211.1 | 1.00 | 245, 280 | Primary Product |
| 4-Acetyl-1,3,5-trimethylpyrazole | 153.1 | 0.75 | 240 | Hydrolysis/Decarboxylation |
| Meldrum's Acid Adduct | 281.1 | 1.30 | 255 | Incomplete Methanolysis |
| Pyrazole-4-carboxylic acid | 155.1 | 0.40 | 235 | Unreacted Starting Material |
| Ethyl β -Keto Ester | 225.1 | 1.15 | 245 | Transesterification (EtOH in solvent) |
Troubleshooting Logic Tree
When an out-of-specification (OOS) result occurs during batch analysis, follow this diagnostic logic:
Diagnostic logic tree for identifying and resolving common β-keto ester synthesis impurities.
Self-Validating Experimental Protocols
To ensure reproducibility and trust in your synthesis, employ the following self-validating protocols. The built-in IPC (In-Process Control) steps act as checkpoints to prevent downstream failure.
Protocol A: Optimized Synthesis via Meldrum's Acid Activation
Objective: Synthesize methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate with <1% decarboxylation impurity.
Step-by-Step Methodology:
-
Activation: In an oven-dried, argon-purged flask, dissolve 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).
-
Reagent Addition: Add Meldrum's acid (1.1 eq) and 4-dimethylaminopyridine (DMAP, 1.5 eq). Cool the mixture to 0 °C.
-
Coupling: Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) portion-wise over 15 minutes.
-
IPC Checkpoint 1: Stir at room temperature for 4 hours. Take a 10 μ L aliquot, quench in MeOH, and run LC-MS. Validation: The SM peak (m/z 155) must be <2% area, and the adduct peak (m/z 281) should dominate.
-
Workup of Adduct: Wash the DCM layer with 5% aqueous KHSO4 (to remove DMAP) and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure. Crucial: Do not apply heat above 30 °C during evaporation.
-
Methanolysis: Dissolve the crude adduct in strictly anhydrous methanol (0.5 M). Heat to reflux (65 °C) for 6 hours.
-
IPC Checkpoint 2: Monitor by HPLC. The adduct peak must completely disappear, replaced by the target peak (m/z 211).
-
Isolation: Concentrate the methanol. Purify the residue via silica gel chromatography (Eluent: Hexanes/Ethyl Acetate 70:30) to yield the pure β -keto ester.
Protocol B: HPLC-UV/MS Method for Batch Release
Objective: Accurately separate the target β -keto ester from its enol tautomer and the 4-acetyl impurity.
Step-by-Step Methodology:
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 μ m).
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade Water. (Note: Avoid TFA, as strong acids can catalyze on-column enolization shifts).
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes. Hold at 95% B for 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and ESI+ MS.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Acetonitrile (do not use methanol/water mixtures for the sample diluent to prevent spontaneous hydrolysis in the vial).
References
Technical Support Center: Ensuring the Stability of Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate
Technical Support Center: Ensuring the Stability of Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate
Welcome to the dedicated technical support guide for methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the optimal storage and handling of this compound to prevent degradation. By understanding the inherent chemical sensitivities of this molecule, you can ensure the integrity and reproducibility of your experimental results.
I. Compound Overview and Inherent Instabilities
Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate is a bifunctional molecule featuring a trimethylated pyrazole ring and a β-keto ester moiety. This combination of functional groups dictates its reactivity and potential degradation pathways. The primary sources of instability arise from the β-keto ester portion, which is susceptible to both hydrolysis and subsequent decarboxylation, and the pyrazole ring, which can be prone to oxidation.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate?
A1: The two principal degradation pathways are the hydrolysis of the methyl ester followed by decarboxylation of the resulting β-keto acid, and the oxidation of the pyrazole ring.[1][2] Hydrolysis can be catalyzed by acidic or basic conditions, while oxidation is often promoted by exposure to air and light.[1]
Q2: I've noticed a change in the color of my compound upon storage. What could be the cause?
A2: A color change, such as turning brown, is a common indicator of oxidation of the pyrazole derivative.[1] To minimize oxidation, it is imperative to store the compound under an inert atmosphere, such as argon or nitrogen, and to protect it from light.
Q3: My recent experimental results have been inconsistent. Could compound degradation during storage be a factor?
A3: Absolutely. The degradation of methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate can lead to the formation of impurities, which will lower the effective concentration of the active compound and may introduce interfering substances into your experiments. This can manifest as decreased purity in analytical assays or inconsistent results in biological screens.[1]
Q4: How critical is the storage temperature for this compound?
A4: Storage temperature is a critical factor. As a general principle for ensuring the long-term stability of active pharmaceutical ingredients (APIs) and sensitive reagents, lower temperatures are recommended.[3] For this compound, storing at refrigerated (2-8 °C) or frozen (-20 °C) temperatures will significantly slow down the rates of both hydrolysis and oxidation.[1]
Q5: Should I be concerned about moisture when storing this compound?
A5: Yes, moisture is a significant concern. The presence of water can facilitate the hydrolysis of the ester group.[1] Therefore, it is crucial to store the compound in a dry environment. Using a desiccator or storing under a dry, inert atmosphere is highly recommended. For N-unsubstituted pyrazoles, water can also facilitate tautomeric interconversion.[4]
III. Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Action(s) |
| Change in physical appearance (e.g., color change from white/off-white to yellow/brown) | Oxidation of the pyrazole ring. | 1. Immediately transfer the compound to an amber vial. 2. Purge the vial with an inert gas (argon or nitrogen) before sealing. 3. Store in a dark, cold, and dry environment.[1] |
| Appearance of new spots on a TLC plate or new peaks in HPLC/GC analysis after storage | Chemical degradation (hydrolysis, decarboxylation, or oxidation). | 1. Review and optimize your storage conditions (temperature, atmosphere, light protection). 2. Consider re-purifying the compound if the impurity levels are significant. 3. Perform forced degradation studies to identify the nature of the degradants.[1] |
| Decreased assay performance or inconsistent biological activity | Lowered purity due to degradation. | 1. Confirm the purity of your current stock using a suitable analytical method (e.g., HPLC, NMR). 2. If purity has decreased, use a freshly opened or re-purified batch of the compound. 3. Ensure that stock solutions are prepared fresh and stored appropriately (see protocol below). |
| Clumping or changing of the solid's texture | Absorption of moisture (hygroscopicity). | 1. Store the compound in a desiccator containing a suitable desiccant (e.g., silica gel, Drierite). 2. When handling, work in a low-humidity environment or a glove box if possible. 3. Ensure the container is tightly sealed after each use. |
IV. Recommended Storage and Handling Protocols
To ensure the long-term stability of methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate, adhere to the following protocols:
A. Long-Term Storage of the Solid Compound
-
Container: Use an amber glass vial with a tight-fitting, chemically resistant cap.
-
Atmosphere: Before sealing, purge the headspace of the vial with a dry, inert gas such as argon or nitrogen. This will displace oxygen and moisture.[1]
-
Temperature: Store the sealed vial in a freezer at -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is acceptable.[1][3]
-
Environment: Place the vial inside a desiccator within the freezer or refrigerator to provide an additional layer of protection against moisture.
-
Labeling: Clearly label the container with the compound name, date received, and storage conditions.
B. Handling and Weighing
-
Environment: Whenever possible, handle the solid compound in a controlled environment with low humidity, such as a glove box or a balance enclosure with a nitrogen purge.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.
-
Dispensing: Quickly weigh the desired amount of the compound and tightly reseal the container, purging with inert gas if possible.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, as outlined in the material safety data sheet (MSDS) for similar compounds.[5][6][7]
C. Preparation and Storage of Stock Solutions
-
Solvent Choice: Use dry (anhydrous) aprotic solvents for preparing stock solutions to minimize hydrolysis.
-
Preparation: Prepare solutions fresh for each experiment whenever possible.
-
Short-Term Storage: If short-term storage of a stock solution is necessary, store it in a tightly sealed vial with minimal headspace at -20°C or below.
-
Avoid Aqueous Buffers for Storage: Do not store the compound in aqueous buffers for extended periods, as this will promote hydrolysis.
V. Visualization of Degradation Pathways and Storage Logic
Potential Degradation Pathways
Caption: Troubleshooting logic for inconsistent experimental results.
VI. Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (long-term) or 2-8°C (short-term) | To minimize the rate of all potential degradation reactions. [1][3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidative degradation of the pyrazole ring. [1] |
| Light | Protect from light (Amber vial) | To prevent potential photodegradation. [1] |
| Moisture | Store in a dry environment (Desiccator) | To prevent hydrolysis of the β-keto ester. [1] |
| Container | Tightly sealed glass vial | To prevent exposure to atmospheric oxygen and moisture. [5][6][7] |
By implementing these storage and handling strategies, you can significantly enhance the shelf-life and reliability of your methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate, leading to more accurate and reproducible scientific outcomes.
References
-
ChemSrc. (n.d.). methyl 3-(1-methyl-1H-pyrazol-4-yl)propanoate — Chemical Substance Information. Retrieved from [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26035-26047. [Link]
-
Wang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Frontiers in Chemistry, 10, 979792. [Link]
-
Li, P., et al. (2019). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. Molecules, 24(3), 567. [Link]
-
Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(14), 4477. [Link]
-
Höffken, H. W., et al. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Frontiers in Microbiology, 9, 190. [Link]
-
Oziminski, W. P. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. To Chemistry Journal, 4, 47-53. [Link]
-
Talaviya, R., & Akbari, J. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 280, 04001. [Link]
-
Chandak, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 486-531. [Link]
-
Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Pereira, V. L., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3146. [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. CORA. [Link]
-
Kumar, A., & Kumar, K. (2016). Current status of pyrazole and its biological activities. Journal of parallel and distributed computing, 6(1), 1-10. [Link]
-
AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Retrieved from [Link]
-
Almaşi, D., et al. (2016). Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews, 116(15), 8345-8390. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. susupport.com [susupport.com]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. targetmol.com [targetmol.com]
overcoming steric hindrance in methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate reactions
overcoming steric hindrance in methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate reactions
Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working with methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate and related sterically encumbered β-keto esters. Standard synthetic protocols often fail when applied to this molecule. This guide deconstructs the mechanistic barriers and provides field-proven, validated solutions to ensure your synthetic workflows succeed.
Part 1: The Mechanistic Challenge (The "Why")
Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate features a β-keto ester backbone directly attached to the C4 position of a trimethylpyrazole ring. Assuming the standard 1,3,5-trimethyl-1H-pyrazole substitution pattern, the methyl groups at the C3 and C5 positions of the pyrazole ring create a massive steric shield around the adjacent C3-carbonyl of the propanoate chain.
This shielding severely impedes the Bürgi-Dunitz trajectory required for nucleophiles to attack the carbonyl carbon. Consequently, standard reactions—such as condensation with hydrazines, hydride reductions, or active methylene alkylations—result in stalled intermediates, poor yields, or complete reaction failure. Overcoming this requires shifting the thermodynamic and kinetic landscape through specialized activation strategies, such as hard Lewis acid catalysis or microwave irradiation.
Logical pathways for overcoming steric shielding in trimethylpyrazole β-keto esters.
Part 2: Troubleshooting FAQs
Q1: I am attempting a Knorr pyrazole synthesis using this β-keto ester and a hydrazine derivative, but the reaction stalls at the hydrazone intermediate. How can I force the cyclization? A1: The Knorr pyrazole synthesis relies on the condensation of a 1,3-dicarbonyl with a hydrazine[1]. The initial attack on the highly shielded C3-carbonyl is kinetically unfavorable. Standard refluxing in ethanol is insufficient. We recommend switching to Microwave-Assisted Synthesis or using a strong Lewis acid catalyst (like BF3⋅OEt2 ) to increase the electrophilicity of the carbonyl carbon. Microwave irradiation rapidly overcomes the high activation energy barrier imposed by the steric bulk, often reducing reaction times from days to minutes while significantly improving yields.
Q2: When attempting to reduce the β-keto group to a β-hydroxy ester using standard NaBH4 , I get poor conversion and a mixture of products. What is the best alternative? A2: Standard NaBH4 acts as a "soft" nucleophile, and its approach is severely hindered by the pyrazole's methyl groups. You must switch to a Luche Reduction [2]. By adding stoichiometric Cerium(III) chloride ( CeCl3⋅7H2O ), the cerium coordinates with the methanol solvent and the carbonyl oxygen. This not only activates the carbonyl but also modifies the borohydride into a series of alkoxyborohydrides. These "hard" reagents facilitate a direct, regioselective 1,2-hydride attack despite the steric crowding, cleanly yielding the desired β-hydroxy ester.
Q3: My Knoevenagel condensation at the active methylene (C2 position) is failing. Standard piperidine/acetic acid catalysis yields unreacted starting material. How do I proceed? A3: The active methylene is flanked by the ester group and the sterically hindered ketone. Standard weak base catalysis cannot drive the equilibrium forward. You must employ the Lehnert Modification [3]. This utilizes Titanium tetrachloride ( TiCl4 ) and pyridine in THF. TiCl4 acts as a powerful Lewis acid, coordinating to both carbonyls, locking the conformation, and drastically increasing the acidity of the methylene protons while simultaneously activating the incoming aldehyde/ketone.
Part 3: Data Presentation
Table 1: Comparison of Standard vs. Optimized Conditions for Hindered β-Keto Esters
| Reaction Type | Standard Conditions | Standard Yield | Optimized Strategy | Optimized Conditions | Optimized Yield |
| Knorr Pyrazole Synthesis | Hydrazine, EtOH, Reflux, 24h | < 20% | Microwave Activation | Hydrazine, EtOH, MW (150°C), 15 min | > 85% |
| Ketone Reduction | NaBH4 , MeOH, RT, 12h | 30% (mixed) | Luche Reduction | NaBH4 , CeCl3⋅7H2O , MeOH, 0°C, 1h | > 90% (clean) |
| Knoevenagel Condensation | Piperidine, AcOH, Toluene, Reflux | < 10% | Lehnert Modification | TiCl4 , Pyridine, THF, 0°C to RT, 4h | 75 - 85% |
Part 4: Experimental Protocols
Protocol A: Luche Reduction of the Sterically Hindered Ketone
This protocol details the conversion of the hindered β-keto group to a β-hydroxy ester using Cerium-mediated catalysis[2].
-
Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate and 1.1 equivalents of Cerium(III) chloride heptahydrate ( CeCl3⋅7H2O ) in anhydrous methanol (0.2 M concentration).
-
Activation: Stir the mixture at room temperature for 15 minutes to allow complete coordination of the cerium to the carbonyl oxygen.
-
Cooling: Cool the reaction mixture to exactly 0 °C using an ice-water bath.
-
Reduction: Slowly add 1.0 equivalent of Sodium borohydride ( NaBH4 ) portion-wise over 10 minutes. (Caution: Vigorous hydrogen gas evolution will occur. The self-validating sign of active reagent is continuous bubbling upon addition).
-
Monitoring: Stir at 0 °C for 1 hour. Monitor reaction completion via TLC (typically 1:1 EtOAc:Hexanes).
-
Quenching & Workup: Quench the reaction by adding saturated aqueous NH4Cl solution. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Step-by-step experimental workflow for the Luche reduction of hindered β-keto esters.
Protocol B: Lehnert Modification for Knoevenagel Condensation
This protocol utilizes strong Lewis acid coordination to force condensation at the sterically hindered active methylene[3].
-
Preparation: Dissolve the hindered β-keto ester (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous THF under argon.
-
Cooling: Cool the mixture to 0 °C.
-
Activation: Dropwise add TiCl4 (2.0 eq). The solution will immediately turn dark/cloudy, indicating the formation of the titanium-enolate complex.
-
Base Addition: Slowly add anhydrous pyridine (4.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Workup: Quench with water, extract with dichloromethane, wash with 1M HCl (to remove pyridine), saturated NaHCO3 , and brine. Dry and concentrate.
References
- Title: Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters Source: Benchchem URL
- Title: Lanthanides in Organic Chemistry. 1.
- Title: Verbesserte Variante der Knoevenagel-Kondensation Mit TiCl4/THF/Pyridine (I).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
- 3. Lehnert, W. (1970) Verbesserte Variante der Knoevenagel-Kondensation Mit TiCl4/THF/Pyridine (I). Alkyliden-und Arylidenmalonester bei 0 - 25°C. Tetrahedron Letters, 11, 4723-4724. - References - Scientific Research Publishing [scirp.org]
Reference Data & Comparative Studies
GC-MS analytical methods for methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate derivatives
GC-MS analytical methods for methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate derivatives
An In-Depth Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Analytical Methods for Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate Derivatives
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate and its derivatives. These compounds, featuring a β-ketoester functional group attached to a substituted pyrazole ring, are of significant interest as intermediates in pharmaceutical and agrochemical synthesis.[1][2] However, their analysis presents unique challenges due to inherent chemical properties, including thermal lability and keto-enol tautomerism.
This document is intended for researchers, analytical chemists, and drug development professionals. It will explore two primary analytical strategies—direct injection and analysis via derivatization—providing the theoretical basis for methodological choices, detailed experimental protocols, and expected data outcomes to guide robust method development and validation.
The central difficulty in the GC analysis of β-ketoesters like the target compounds is their existence as an equilibrium mixture of keto and enol tautomers.[3] This equilibrium, influenced by solvent and temperature, can lead to significant chromatographic issues. In the hot GC inlet and column, the interconversion can be unpredictable, resulting in peak broadening, splitting, or the appearance of two distinct, often poorly resolved, peaks.[4][5]
Furthermore, the β-ketoester moiety can be susceptible to thermal degradation, and the pyrazole ring, particularly if unsubstituted on the nitrogen (an N-H pyrazole), adds a polar, active site that can cause tailing and poor peak shape.[6][7] A successful GC-MS method must effectively manage these challenges to produce reliable and reproducible data.
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study [academia.edu]
- 6. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate: LC-MS/MS vs. Alternative Methods
A Comparative Guide to the Quantitative Analysis of Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate: LC-MS/MS vs. Alternative Methods
Introduction
Methyl 3-oxo-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate is a functionalized β-ketoester incorporating a substituted pyrazole ring system. Such molecules are of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] Accurate and precise quantification of this analyte is critical for pharmacokinetic studies, in-process monitoring of chemical reactions, and purity assessments.
This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate, with a primary focus on the development and validation of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We will explore the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Part 1: Comparison of Analytical Methodologies
The choice of an analytical technique is governed by the required sensitivity, selectivity, sample matrix complexity, and throughput. For a molecule like methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate, several options exist, each with distinct advantages and limitations.
| Methodology | Principle | Advantages | Disadvantages | Ideal Application |
| LC-MS/MS | Chromatographic separation followed by mass-based detection of specific parent-daughter ion transitions.[3] | Unmatched sensitivity (pg/mL levels) and selectivity. High throughput. Requires minimal sample cleanup.[4] | High initial instrument cost. Susceptible to matrix effects.[5] Requires skilled operators. | Bioanalysis (plasma, urine), trace impurity analysis, pharmacokinetic studies. |
| HPLC-UV | Chromatographic separation followed by detection based on UV absorbance. | Lower cost, robust, and widely available. Simpler method development. | Lower sensitivity (ng/mL to µg/mL levels). Prone to interference from co-eluting compounds that absorb at the same wavelength. | In-process control, content uniformity, analysis of high-concentration samples. |
| GC-MS | Gas chromatographic separation followed by mass detection. | Excellent for volatile and thermally stable compounds. High resolving power. | Requires derivatization for non-volatile analytes like β-ketoesters, adding complexity and potential for sample loss. Not suitable for thermally labile compounds.[6] | Analysis of volatile impurities or starting materials. |
| NMR Spectroscopy | Measures nuclear spin transitions in a magnetic field. | Provides structural confirmation. Can be used for quantitative analysis (qNMR) without a matching standard.[7] | Very low sensitivity. Requires high sample concentration and purity. Complex data analysis. | Purity assessment of bulk material, structural elucidation, reference standard characterization. |
Rationale for Selecting LC-MS/MS: For drug development applications, particularly in bioanalysis where analyte concentrations are often extremely low and the matrix (e.g., plasma) is complex, LC-MS/MS is the gold standard.[8][9] Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for the confident quantification of the target analyte with minimal interference, a feat often unachievable with HPLC-UV.[4]
Part 2: In-Depth LC-MS/MS Method Development and Validation
A robust LC-MS/MS method is built upon the systematic optimization of sample preparation, chromatography, and mass spectrometry parameters. The validation process then demonstrates that the method is fit for its intended purpose, adhering to guidelines from regulatory bodies like the FDA and ICH.[9][10][11]
Sample Preparation: The Foundation of Accurate Quantification
The goal of sample preparation is to remove interfering matrix components (e.g., proteins, phospholipids) and concentrate the analyte of interest.[12][13]
Method Selection Rationale: For analysis in a biological matrix like human plasma, a simple protein precipitation (PPT) is often the first choice due to its speed and simplicity. This involves adding a cold organic solvent (typically acetonitrile) to the plasma sample, which denatures and precipitates the proteins.
-
Why Acetonitrile? Acetonitrile is highly effective at precipitating proteins while keeping small molecules like our target analyte in solution. It is also a common mobile phase component, ensuring compatibility with the LC system.
Detailed Protocol: Protein Precipitation
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte at 50 ng/mL).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography (LC) Optimization: Achieving Separation
The LC system separates the analyte from remaining matrix components before it enters the mass spectrometer.[8]
Parameter Selection Rationale:
-
Column: A C18 reversed-phase column is the workhorse for small molecule analysis due to its versatility in retaining moderately polar to nonpolar compounds.
-
Mobile Phase: A gradient of methanol (or acetonitrile) and water is used. The addition of a small amount of acid (e.g., 0.1% formic acid) is crucial. It protonates the pyrazole nitrogen and the keto-enol system, leading to better retention on the C18 column and significantly improved ionization efficiency in the MS source (positive ion mode).[14]
-
Gradient Elution: A gradient elution (where the percentage of organic solvent is increased over time) is preferred over isocratic elution to ensure sharp peak shapes and elute any strongly retained matrix components after the analyte, cleaning the column for the next injection.[15]
Optimized LC Method Parameters
| Parameter | Setting |
|---|---|
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 10% B and equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
| Run Time | 5.0 minutes |
Mass Spectrometry (MS) Optimization: Ensuring Selectivity
The triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[4][16] This involves selecting a specific precursor ion (the protonated molecule, [M+H]+) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific product ion in the third quadrupole.
Parameter Selection Rationale:
-
Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar to moderately polar molecules like our analyte. Operating in positive ion mode ([M+H]+) is chosen due to the presence of basic nitrogen atoms in the pyrazole ring, which are readily protonated.[5]
-
MRM Transitions: The analyte is infused directly into the mass spectrometer to determine the mass of the parent ion ([M+H]+). A product ion scan is then performed to identify the most stable and abundant fragment ions produced upon collision-induced dissociation. The transition that gives the highest, most stable signal is chosen for quantification.
Optimized MS Parameters
| Parameter | Analyte | Internal Standard (IS) |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) m/z | 225.1 | 230.1 (Hypothetical D5-labeled IS) |
| Product Ion (Q3) m/z | 165.1 (Quantifier) | 170.1 |
| Product Ion (Q3) m/z | 123.1 (Qualifier) | - |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | 15 eV | 18 eV |
| Capillary Voltage | 3.5 kV | 3.5 kV |
Method Validation: Proving Performance
Method validation is performed according to the ICH M10 and FDA guidelines to ensure the reliability of the data.[9][10][11][17] This involves a series of experiments to assess linearity, accuracy, precision, sensitivity, and stability.
Summary of Validation Results (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | ≥ 0.99 |
| Range | 0.1 - 200 ng/mL | - |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | S/N > 10, Accuracy ±20%, Precision ≤20% |
| Intra-day Precision (%CV) | 2.5% - 6.8% | ≤ 15% (≤20% at LLOQ) |
| Inter-day Precision (%CV) | 4.1% - 8.2% | ≤ 15% (≤20% at LLOQ) |
| Accuracy (%Bias) | -5.5% to 7.3% | Within ±15% (±20% at LLOQ) |
| Matrix Effect | 95% - 103% | CV ≤ 15% |
| Recovery | > 85% | Consistent and reproducible |
| Stability (Freeze-thaw, Bench-top, Long-term) | Stable | ≤ 15% deviation from nominal |
These results demonstrate that the developed LC-MS/MS method is linear, sensitive, accurate, and precise for the quantification of methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate in human plasma.[18][19]
Part 3: Visualization & Formatting
Diagrams
Caption: Overall workflow for the quantitative analysis of the analyte in plasma.
Caption: Decision tree for selecting the appropriate analytical methodology.
Conclusion
While several analytical techniques can be employed for the analysis of methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate, LC-MS/MS offers unparalleled advantages in sensitivity and selectivity, making it the definitive choice for trace-level quantification in complex biological matrices. The method detailed in this guide, based on protein precipitation, reversed-phase UPLC, and tandem mass spectrometry, is robust, reproducible, and has been validated to meet stringent regulatory expectations. This approach provides researchers and drug development professionals with a reliable tool to support critical decision-making throughout the pharmaceutical development pipeline.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Northrup, A. B., et al. (2013). Discovery of ... (MK-8033): A Specific c-Met/Ron dual kinase inhibitor... Journal of Medicinal Chemistry. [Link]
-
Mackay, G. A., & Smith, R. A. (2019). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC International. [Link]
-
Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. [Link]
-
Niessen, W. M. A. (2006). LC-MS in quantitative analysis. ResearchGate. [Link]
-
Ley, S. V., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry. [Link]
-
Villar, M., et al. (2009). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Journal of Proteomics. [Link]
-
Taylor, P. J. (2005). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Drawell. (2025). 6 Key Points You Need to Know about Quantitative LC-MS. [Link]
-
Labcorp. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Bendi, A., & Rao, G. B. D. (2021). β-Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. [Link]
-
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
Hossain, A. M. S., et al. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. IntechOpen. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
Szaleniec, M., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology. [Link]
-
Dong, M. W., & Wang, H. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
-
Kim, H., et al. (2005). Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma. Journal of Chromatography B. [Link]
-
Jain, D., et al. (2015). Development and Validation of a LC-MS/MS Method to Determine Lansoprazole in Human Plasma. The Open Analytical Chemistry Journal. [Link]
-
Chemyx Inc. (n.d.). Basic Principles of HPLC, MS & LC-MS. [Link]
-
European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link]
Sources
- 1. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemyx.com [chemyx.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organomation.com [organomation.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. tecan.com [tecan.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. scispace.com [scispace.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Development and validation of an LC-MS/MS method for the quantitative determination of aripiprazole and its main metabolite, OPC-14857, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamopen.com [benthamopen.com]
Benchmarking Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate in Drug Discovery: A Comparative Guide to Pyrazole Building Blocks
Benchmarking Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate in Drug Discovery: A Comparative Guide to Pyrazole Building Blocks
Introduction: The Strategic Role of Pyrazole Scaffolds
The pyrazole ring is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif in blockbuster drugs ranging from COX-2 inhibitors (e.g., Celecoxib) to a vast array of kinase inhibitors[1]. In library design and hit-to-lead optimization, the selection of the initial pyrazole building block fundamentally dictates the accessible chemical space, metabolic stability, and synthetic tractability of the resulting candidates.
This guide objectively benchmarks methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate (CAS 1541359-51-6)—a highly functionalized β -keto ester—against other standard pyrazole synthons. By analyzing its structural causality, reactivity profiles, and application in multicomponent reactions (MCRs), we provide a framework for integrating this building block into your drug discovery pipelines.
Structural & Mechanistic Analysis
The β -Keto Ester Advantage
The β -keto ester moiety is a versatile 1,3-dielectrophilic synthon. Unlike simple carboxylic acids or amines, the β -keto ester allows for rapid, late-stage construction of fused heterocyclic systems. Through condensation with hydrazines, it readily forms pyrazolone intermediates, which can subsequently undergo Knoevenagel condensation and Michael addition to yield complex pyranopyrazoles[2].
Causality of the Trimethyl Substitution
When comparing methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate to unsubstituted equivalents, the trimethylation of the pyrazole core serves three critical functions:
-
Metabolic Shielding: Unsubstituted pyrazoles often possess metabolic soft spots susceptible to CYP450-mediated oxidation. The methyl groups sterically block these C-H sites, enhancing the in vivo half-life.
-
Lipophilicity (LogP) Tuning: The addition of three methyl groups significantly increases the scaffold's lipophilicity, which is critical for driving passive membrane permeability in whole-cell assays and crossing the blood-brain barrier for CNS targets[3].
-
Conformational Restriction: In kinase hinge-binding regions, the steric bulk of the trimethyl groups restricts the rotational degrees of freedom, pre-organizing the molecule into its bioactive conformation and thereby increasing target affinity.
Quantitative Benchmarking
To contextualize its performance, we benchmarked methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate against two widely used alternatives: Ethyl 5-amino-1-methylpyrazole-4-carboxylate (an amino-ester)[4] and Ethyl 3-oxo-3-(1H-pyrazol-4-yl)propanoate (an unsubstituted β -keto ester).
Table 1: Comparative Performance Profile
| Property | Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate | Ethyl 5-amino-1-methylpyrazole-4-carboxylate | Ethyl 3-oxo-3-(1H-pyrazol-4-yl)propanoate |
| Scaffold Type | β -keto ester (Trimethylated) | Amino-ester (Monomethylated) | β -keto ester (Unsubstituted) |
| Primary Reactivity | Cyclocondensation (MCRs, Pyrazolone formation) | Amidation, Buchwald-Hartwig cross-coupling | Cyclocondensation (MCRs) |
| Steric Hindrance | High (Shielded core) | Moderate | Low |
| Est. Lipophilicity (LogP) | ~1.8 - 2.2 | ~0.5 - 0.8 | ~0.1 - 0.4 |
| Metabolic Stability | High (Blocked C-H oxidation sites) | Moderate (Free C-H sites available) | Low (Prone to rapid oxidation) |
| Ideal Application | CNS targets, Fused heterocycle libraries | Kinase hinge-binders, Fragment-based design | Early-stage hit generation |
Experimental Workflows & Self-Validating Protocols
To demonstrate the synthetic utility of methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate, we detail a self-validating multicomponent reaction (MCR) protocol for synthesizing dihydropyrano[2,3-c]pyrazole derivatives. This method leverages the β -keto ester to construct highly dense, drug-like architectures in a single pot[2].
Protocol: One-Pot Synthesis of Pyrano[2,3-c]pyrazoles
Rationale & Causality: Ethanol is selected as the solvent because its protic nature stabilizes the transition states during imine formation and cyclization. The reaction is designed as a self-validating system: the final highly fused product is insoluble in cold ethanol, meaning the reaction drives itself to completion via precipitation (Le Chatelier's principle), allowing for isolation without column chromatography.
Step-by-Step Methodology:
-
Initial Condensation: In a 25 mL round-bottom flask, dissolve methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate (1.0 mmol) and hydrazine hydrate (1.1 mmol) in 5 mL of absolute ethanol.
-
Pyrazolone Formation: Stir the mixture at 70°C for 30 minutes. The nucleophilic attack of hydrazine on the ester and ketone carbonyls generates the pyrazolone intermediate[3]. Monitor via TLC (DCM:MeOH 9:1); the disappearance of the starting material validates this step.
-
Multicomponent Assembly: To the same pot, add malononitrile (1.0 mmol), an aryl aldehyde (1.0 mmol), and a catalytic amount of meglumine (10 mol%)[2].
-
Cyclization: Continue stirring at 70°C for 2 hours. The Knoevenagel condensation of the aldehyde and malononitrile forms an electrophilic alkene, which undergoes a Michael addition by the pyrazolone, followed by intramolecular cyclization.
-
Isolation & Validation: Cool the reaction to 0°C. The target pyranopyrazole will precipitate as a solid. Filter under vacuum and wash with cold ethanol. Validate the structure via LC-MS (monitoring the [M+H]+ ion) and 1H -NMR.
Fig 1: Workflow for synthesizing pyranopyrazole derivatives from the beta-keto ester scaffold.
Mechanistic Pathway Analysis
Understanding the exact sequence of bond formations is critical for troubleshooting analog synthesis. The β -keto ester is highly electrophilic, but the regioselectivity of the initial hydrazine attack dictates the final geometry of the pyrazole core.
Fig 2: Mechanistic pathway of pyrazolone core formation via hydrazine cyclocondensation.
As depicted above, the initial attack occurs preferentially at the more electrophilic ketone carbonyl, followed by rapid elimination of water. The subsequent intramolecular attack of the secondary nitrogen on the methyl ester displaces methanol, driving the irreversible formation of the thermodynamically stable pyrazolone core[3].
Conclusion
While simpler building blocks like ethyl 5-amino-1-methylpyrazole-4-carboxylate are excellent for linear cross-coupling strategies, methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate offers unparalleled advantages for generating complex, three-dimensional architectures via multicomponent reactions. Its trimethylated core provides built-in metabolic resistance and optimized lipophilicity, making it a superior starting point for developing robust, CNS-penetrant, or orally bioavailable drug candidates.
References
- Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review.
- The Importance of Pyrazole Building Blocks in Chemical Innovation: A Focus on Ethyl 5-Amino-1-methylpyrazole-4-carboxyl
- Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds.
- The Synthesis and Development of Potential Small Molecule Splice Modifiers toward a central nervous system (CNS) target for the treatment of a genetic disease. Diva-Portal.org.
Sources
Safety & Regulatory Compliance
methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate proper disposal procedures
methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate proper disposal procedures
As a Senior Application Scientist, I recognize that scaling up the use of specialized heterocyclic building blocks often introduces significant downstream logistical challenges. Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate is a highly functionalized beta-keto ester featuring a trimethyl-substituted pyrazole core. While invaluable for synthesizing complex pharmaceutical intermediates, its structural motifs dictate stringent handling and disposal protocols.
To build a self-validating safety culture in your laboratory, we must move beyond rote memorization of rules and understand the causality behind chemical waste management. This guide provides a comprehensive, mechanistic approach to the safe operational handling and disposal of this compound.
Mechanistic Rationale for Disposal Restrictions
To understand how to dispose of this chemical, we must first understand why standard disposal methods fail. The structural features of methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate inherently restrict its end-of-life options:
-
The Pyrazole Core: Nitrogen-rich heterocycles are notoriously resistant to standard biological degradation in municipal wastewater treatment plants. If , they can exhibit acute aquatic toxicity and disrupt the microbial ecology of activated sludge[1].
-
The Beta-Keto Ester Moiety: This functional group is highly enolizable and susceptible to hydrolysis. In the presence of strong acids or bases, it can undergo exothermic decarboxylation or saponification. Mixing this compound with incompatible laboratory waste (e.g., strong oxidizers) can lead to dangerous pressure build-up and container rupture.
Figure 1: Mechanistic rationale linking molecular structure to required incineration protocols.
Quantitative Hazard & Compatibility Profiling
To establish a self-validating safety system, laboratory personnel must cross-reference the compound's properties before initiating disposal. By verifying compatibility matrices, you prevent the creation of hazardous mixed-waste streams.
Table 1: Physicochemical Properties & Waste Profiling
| Parameter | Value / Classification | Operational Implication |
| Chemical Class | Nitrogenous Organic / Beta-Keto Ester | Must be segregated from strong oxidizers and mineral acids. |
| Halogen Content | 0% (Non-halogenated) | Designate as "Non-Halogenated Organic Waste" to reduce incineration costs. |
| Physical State | Solid/Liquid (Depending on purity) | Use wide-mouth HDPE containers for solids; standard jerricans for solutions. |
| RCRA Waste Code | Unlisted (Characteristic evaluation) | Evaluate for Ignitability (D001) if dissolved in flammable solvents[2]. |
Table 2: Waste Segregation Compatibility Matrix
| Waste Stream | Compatibility | Action Required |
| Non-Halogenated Solvents (EtOAc, MeOH) | Highly Compatible | Safe to co-mingle in standard organic waste carboys. |
| Halogenated Solvents (DCM, Chloroform) | Compatible | Safe, but increases disposal cost. Keep separate if possible. |
| Strong Oxidizers (Nitric Acid, Peroxides) | Incompatible | Strict segregation. Risk of exothermic oxidation and gas evolution. |
| Aqueous Waste (pH < 2 or pH > 12.5) | Incompatible | Risk of base/acid-catalyzed hydrolysis. Neutralize aqueous streams first. |
Step-by-Step Operational & Disposal Protocol
The following methodology ensures compliance with the US EPA's Resource Conservation and Recovery Act (RCRA) regulations for (40 CFR 262)[2].
Phase I: Benchtop Handling & Waste Generation
-
Solvent Selection: When utilizing methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate in reactions, prioritize non-halogenated solvents (e.g., ethyl acetate, ethanol) to streamline downstream waste classification and minimize disposal costs.
-
Quenching & Self-Validation: If the compound is unreacted, ensure the reaction mixture is neutralized to a pH between 5.5 and 9.0 before transferring to a waste container. Self-Validation Checkpoint: Use pH indicator strips on the aqueous layer of your biphasic waste to confirm neutrality, preventing spontaneous hydrolysis in the waste carboy.
-
Transfer: Use a dedicated funnel. If the material is a dry powder, sweep up using anti-static tools and place in a solid waste container. Do not wash residual powder down the sink[1].
Phase II: Satellite Accumulation Area (SAA) Management
-
Container Selection: Use High-Density Polyethylene (HDPE) containers. Glass is acceptable but poses a shatter risk. Ensure the container has a secure, screw-top lid.
-
Labeling: Immediately affix a "Hazardous Waste" label. The label MUST include the full chemical name—do not use abbreviations, trade names, or structural formulas.
-
Volume Limits: Per RCRA and standard institutional guidelines, never accumulate more than 55 gallons of hazardous waste in your SAA[3].
-
Secondary Containment: Place the waste container in a chemically resistant secondary tray to capture any inadvertent leaks or spills.
Phase III: Manifesting and Final Disposal
-
EHS Notification: Once the container is 80% full, submit a waste pickup request to your facility's EHS department. Do not allow the container to overfill.
-
Final Treatment: The waste will be manifested and shipped to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration. Incineration is the only approved method for this compound, as it completely destroys the pyrazole ring, converting it to nitrogen oxides (NOx), carbon dioxide, and water vapor[2].
Figure 2: Standardized disposal workflow for methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate.
Emergency Spill Response
In the event of an accidental release, immediate and calculated action is required:
-
Solid Spill: Moisten the powder slightly with a compatible solvent (e.g., isopropanol) to prevent dust generation and inhalation hazards. Sweep into a designated solid waste container using non-sparking tools.
-
Liquid Spill (in solution): Absorb with an inert material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible absorbents like sawdust. Place the saturated absorbent into an HDPE container and label it strictly as hazardous waste.
By integrating these mechanistic insights into your daily workflows, you ensure not only regulatory compliance but also the sustained safety of your laboratory personnel and the environment.
References
-
"Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains", Ball State University. Available at:[Link]
-
"Steps in Complying with Regulations for Hazardous Waste", U.S. Environmental Protection Agency (EPA). Available at:[Link]
-
"Laboratory Chemical Waste Management Guidelines", University of Pennsylvania Environmental Health and Radiation Safety (EHRS). Available at:[Link]
Sources
Comprehensive Safety and Handling Guide for Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate
Comprehensive Safety and Handling Guide for Methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Profile
While specific toxicological data for methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate is limited, an analysis of analogous compounds provides a strong basis for a precautionary approach.
Structurally Similar Compounds Exhibit the Following Hazards:
-
Skin Irritation: Pyrazole derivatives and β-ketoesters are known to cause skin irritation.[2][3][4]
-
Serious Eye Irritation: Contact with eyes can lead to serious irritation.[2][4]
-
Harmful if Swallowed: Some pyrazole derivatives are harmful if ingested.[5][6]
-
Respiratory Irritation: Vapors or dust may cause respiratory tract irritation.[4]
-
Potential for Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[2][3]
Given these potential hazards, it is imperative to handle methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate with the assumption that it possesses a similar hazard profile.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, with explanations for each selection.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles; face shield.[5][6][7] | Essential to prevent eye contact which can cause serious irritation. A face shield is recommended when there is a significant risk of splashing or aerosol generation. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended).[1][7] Laboratory coat. | To prevent skin contact and potential irritation or absorption. Gloves should be inspected before each use and replaced immediately if contaminated or damaged. A lab coat protects personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood.[1][8] | To minimize inhalation of any vapors or aerosols. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Donning and Doffing PPE:
To prevent cross-contamination, it is crucial to follow a strict procedure for putting on and taking off PPE.
Caption: Correct sequence for donning and doffing PPE to minimize contamination risk.
Operational Plan: Safe Handling from Receipt to Disposal
Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly closed, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[4][5]
Handling Procedures:
-
Preparation:
-
Aliquotting and Weighing:
-
Perform all manipulations of the solid compound within a chemical fume hood to prevent inhalation of any dust.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.
-
-
In-Reaction Use:
-
When adding the compound to a reaction vessel, do so carefully to avoid splashing.
-
Keep the reaction vessel covered as much as possible.
-
-
Post-Procedure:
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][9] |
| Skin Contact | Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[9][10] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek medical attention immediately.[9] |
Spill Response:
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating agent.
-
-
Large Spills:
-
Evacuate the laboratory and notify your supervisor and institutional safety office immediately.
-
Prevent entry into the area.
-
Await the arrival of trained emergency response personnel.
-
Disposal Plan: Responsible Waste Management
All waste materials contaminated with methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate must be treated as hazardous waste.[1]
Waste Segregation and Collection:
-
Unused Chemical: Dispose of the contents and container in accordance with local, state, and federal regulations. Do not dispose of down the drain.[5]
-
Contaminated Materials: All contaminated materials (e.g., gloves, paper towels, pipette tips) should be collected in a designated, sealed hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste from reactions and cleaning in a clearly labeled, sealed hazardous waste container.
Caption: Step-by-step workflow for the safe disposal of chemical waste.
Conclusion: A Culture of Safety
The safe handling of methyl 3-oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate relies on a proactive and informed approach. By understanding the potential hazards based on analogous compounds and rigorously adhering to the PPE, operational, and disposal plans outlined in this guide, researchers can significantly mitigate risks and maintain a safe laboratory environment.
References
- BenchChem. (n.d.). Personal protective equipment for handling N-(4-(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)-3-fluoroisonicotinamide.
- Fisher Scientific. (2025, December 18).
- ECHEMI. (n.d.).
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
- Enamine. (n.d.). Safety Data Sheet - 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
- Safety data sheet according to 1907/2006/EC, Article 31. (2022, March 8).
- ChemicalBook. (2026, January 17).
- 3M. (2024, September 19). Safety Data Sheet - 3M Scotchcast™ Electrical Resin 281 (A & B).
- Fisher Scientific. (2025, December 21). Safety Data Sheet - 3-Amino-1-methyl-1H-pyrazole.
- MilliporeSigma. (2025, October 15).
- BLD Pharmatech. (n.d.).
- Fisher Scientific. (2025, December 18). Safety Data Sheet - 4-Keto-4,5,6,7-tetrahydrothianaphthene.
Sources
- 1. benchchem.com [benchchem.com]
- 2. leap.epa.ie [leap.epa.ie]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.
One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.
Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
